2,2,6,6-Tetramethylheptane-3,5-dione;yttrium
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Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound. When complexed with yttrium, it forms yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), a coordination compound widely used in various scientific and industrial applications. This compound is notable for its stability and ability to form complexes with various metal ions, making it valuable in materials science and catalysis .
Mechanism of Action
Target of Action
It is known that 2,2,6,6-tetramethylheptane-3,5-dione (also known as dipivaloylmethane) acts as a bidentate ligand, forming stable complexes with lanthanide ions .
Mode of Action
2,2,6,6-Tetramethylheptane-3,5-dione;yttrium interacts with its targets through the formation of stable complexes. As a bidentate ligand, it binds to lanthanide ions, facilitating various reactions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts .
Biochemical Pathways
It is known to serve as a substrate for heterocycles .
Result of Action
It is known to act as an air-stable ligand for metal catalysts in various reactions .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the Claisen condensation of pinacolone with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Claisen Condensation: Pinacolone reacts with ethyl acetate in the presence of sodium ethoxide to form 2,2,6,6-tetramethylheptane-3,5-dione.
Purification: The crude product is purified by distillation or recrystallization to obtain the pure diketone.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions. The product is then purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions, particularly lanthanides and transition metals.
Oxidation: The diketone can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: It can be reduced to form alcohols or hydrocarbons depending on the reducing agent used.
Substitution: The diketone can undergo substitution reactions where one or both of the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Metal salts (e.g., yttrium chloride) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Complexation: Metal complexes such as yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate).
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted diketones or other functionalized compounds.
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione and its yttrium complex have numerous applications in scientific research:
Chemistry: Used as ligands in coordination chemistry to form stable metal complexes.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its ability to form complexes with biologically relevant metals.
Industry: Utilized in the production of advanced materials, including catalysts and thin films for electronic devices
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (2,4-pentanedione): Another β-diketone with similar chelating properties but different steric and electronic characteristics.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced electron-withdrawing properties, leading to different reactivity and stability.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, affecting its chelating ability and reactivity.
Uniqueness
2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This steric effect makes it particularly useful in forming stable complexes with large metal ions like lanthanides and actinides .
Properties
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYNKAIYQJLEJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Y |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15632-39-0 |
Source
|
Record name | NSC174899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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